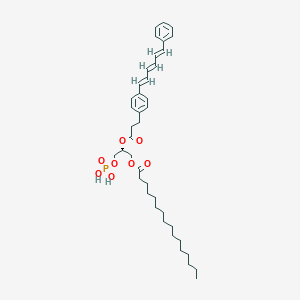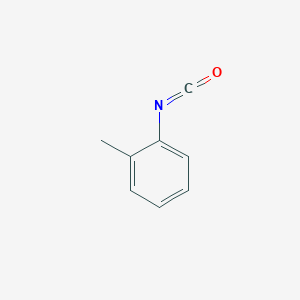
Isocyanate d’o-tolyle
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of o-Tolyl isocyanate involves methods such as the reaction of o-methylphenyl isocyanides with strong bases like LDA (lithium diisopropylamide) to generate o-(lithiomethyl)phenyl isocyanide, which upon warming, cyclizes to form indoles or can be further reacted to yield various o-alkylphenyl isocyanides (Ito et al., 2006).
Molecular Structure Analysis
o-Tolyl isocyanate's structure is pivotal for its reactivity. The isocyanate group attached to the o-tolyl moiety enables a wide range of chemical transformations due to its electrophilic character. Its structure has been utilized in various syntheses, including indole formations, demonstrating the compound's versatility in organic synthesis.
Chemical Reactions and Properties
o-Tolyl isocyanate participates in numerous chemical reactions, including cycloadditions and substitutions, to form complex organic compounds. For example, it can undergo reactions with primary and secondary amines to form selenoureas, characterized by multinuclear magnetic resonance spectroscopy, indicating its utility in producing compounds with C=Se bonds (Boccanfuso et al., 1989).
Physical Properties Analysis
The physical properties of o-Tolyl isocyanate, such as solubility, boiling point, and reactivity, are crucial for its handling and application in chemical synthesis. While specific studies on these properties were not highlighted in the searched papers, understanding these aspects is essential for its safe and effective use in laboratory and industrial settings.
Chemical Properties Analysis
o-Tolyl isocyanate's chemical properties, including its reactivity towards nucleophiles and its participation in polymerization reactions, make it a valuable compound in materials science and organic chemistry. Its ability to form bonds with a variety of functional groups allows for the synthesis of polymers and other high-value chemical products.
- The reaction of p-Tolyl isoselenocyanate with primary and secondary amines (Boccanfuso et al., 1989)
- Indole Syntheses Utilizing o-Methylphenyl Isocyanides (Ito et al., 2006)
Applications De Recherche Scientifique
Réactions d’hydroboration
Dans le domaine de la chimie synthétique, l’isocyanate d’o-tolyle a été utilisé dans les réactions d’hydroboration. Ce processus implique la conversion chimiosélective des isocyanates en formamides N-borylés, bis(boryl)hémiaminals et amines N-boryl méthyles . Ces produits sont importants pour les transformations chimiques ultérieures et peuvent être utilisés dans la synthèse de produits pharmaceutiques et agrochimiques.
Ingénierie de surface
L’this compound : joue un rôle dans l’ingénierie de surface, en particulier dans le développement de surfaces polymères fonctionnelles. Grâce aux réactions « clic » thiol-isocyanate catalysées par une base, il permet la fabrication rapide de surfaces de brosses polymères fonctionnelles, micro-structurées et multicomposants . Ces surfaces ont des applications allant des biosenseurs à la microélectronique.
Additifs plastiques
En tant qu’additif, l’this compound est utilisé pour améliorer les propriétés des plastiques. Il peut être incorporé dans des formulations plastiques pour améliorer des caractéristiques telles que la résistance, la flexibilité et la résistance aux produits chimiques et à la chaleur .
Formulations de sels de traitement thermique
En métallurgie, l’this compound est utilisé dans les formulations de sels de traitement thermique pour les métaux . Ces formulations sont utilisées pour traiter les surfaces métalliques afin d’améliorer leur dureté, leur résistance à l’usure et leur résistance à la fatigue.
Formation d’antigènes pour les études immunologiques
L’this compound : réagit avec l’albumine sérique humaine pour former des antigènes. Ces antigènes sont utilisés dans les études immunologiques pour détecter les anticorps IgE chez les travailleurs hypersensibles au diisocyanate de toluène . Cette application est cruciale pour la santé et la sécurité au travail, car elle permet de surveiller et de gérer les réactions allergiques dans les milieux industriels.
Mécanisme D'action
Target of Action
o-Tolyl isocyanate, also known as 2-Methylphenyl isocyanate , is a chemical compound used in various organic reactions Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as alcohols and amines .
Mode of Action
The interaction of o-Tolyl isocyanate with its targets typically involves the formation of urethane or urea linkages . This occurs through the reaction of the isocyanate group (-NCO) with an alcohol or amine to form a carbamate or urea linkage, respectively .
Biochemical Pathways
The compound’s reactivity suggests it could participate in various biochemical reactions, particularly those involving proteins or other biomolecules with active hydrogen atoms .
Pharmacokinetics
Its bioavailability would likely be influenced by factors such as route of exposure and metabolic capacity .
Result of Action
Safety data indicates that exposure to the compound can cause skin and eye irritation, respiratory irritation, and potentially fatal inhalation hazards . These effects suggest that o-Tolyl isocyanate may induce cellular damage or an immune response upon exposure .
Action Environment
The action, efficacy, and stability of o-Tolyl isocyanate can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of other reactive species in the environment. Additionally, factors such as temperature and pH could potentially influence the compound’s stability and reactivity .
Safety and Hazards
Orientations Futures
The future directions of o-Tolyl isocyanate research could involve the in situ formation of Low Molecular Weight Organogelator (LMWO) molecules in oil-on-water slicks through dual reactive precursor injection . This method could reduce the environmental impact of LMWOs, giving instantaneous gelation, even at low temperatures .
Propriétés
IUPAC Name |
1-isocyanato-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-7-4-2-3-5-8(7)9-6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYMIYBJLRRIFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052286 | |
| Record name | 1-Isocyanato-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
614-68-6 | |
| Record name | 2-Methylphenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-isocyanato-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-isocyanato-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Isocyanato-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-tolyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




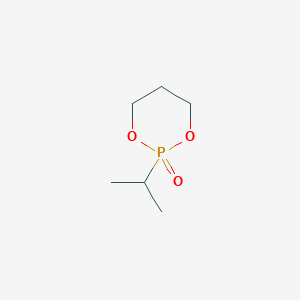
![1-[1-[N-[2-Chloro-5-[4-(2,4-di-tert-pentylphenoxy)butyrylamino]phenyl]carbamoyl]-3,3-dimethyl-2-oxobutyl]-1H-benzotriazole-5-carboxylic acid phenyl ester](/img/structure/B37740.png)

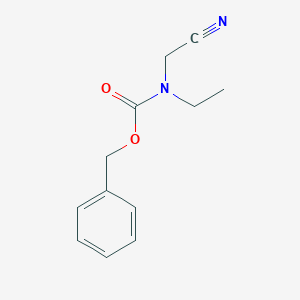
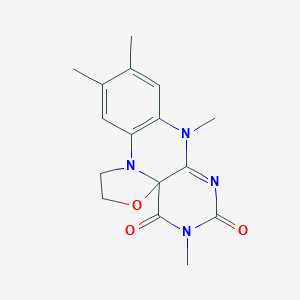

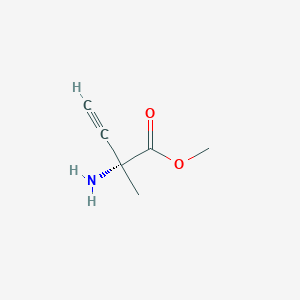
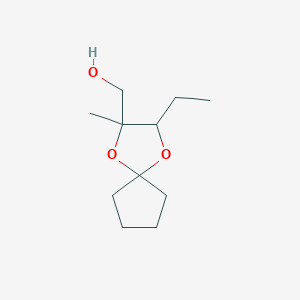
![3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B37750.png)

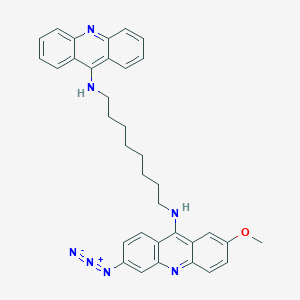
![[3-Hydroxy-4-(propan-2-yl)phenyl]acetonitrile](/img/structure/B37759.png)
